molecular formula C26H25Br2N3O6 B11110493 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11110493
M. Wt: 635.3 g/mol
InChI Key: KIBVBFBHBBGMEH-VVEOGCPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including bromine atoms, amide, and ester functionalities, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. The process begins with the bromination of a suitable aromatic precursor to introduce the bromine atoms at the 2 and 4 positions. This is followed by the formation of the imine and amide functionalities through condensation reactions with appropriate amines and acylating agents. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25Br2N3O6

Molecular Weight

635.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H25Br2N3O6/c1-15-7-5-6-8-20(15)29-14-23(32)31-30-13-17-9-18(27)12-19(28)24(17)37-26(33)16-10-21(34-2)25(36-4)22(11-16)35-3/h5-13,29H,14H2,1-4H3,(H,31,32)/b30-13+

InChI Key

KIBVBFBHBBGMEH-VVEOGCPPSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.